Bbn bbn

Description

Significance of 9-BBN as a Versatile Organoborane Reagent in Organic Synthesis

The versatility of 9-BBN in organic synthesis stems primarily from its efficacy as a hydroborating agent. Hydroboration, the addition of a B-H bond across an unsaturated carbon-carbon bond (alkene or alkyne), is a fundamental transformation for the anti-Markovnikov functionalization of olefins. researchgate.netucalgary.camasterorganicchemistry.com Unlike less hindered boranes such as diborane (B8814927), 9-BBN exhibits remarkable regioselectivity and stereoselectivity. researchgate.netpearson.comchemistrysteps.com The steric bulk of the bicyclic structure directs the boron atom to add predominantly to the less substituted carbon of an alkene, resulting in high yields of the anti-Markovnikov product. ucalgary.camasterorganicchemistry.compearson.com This high regioselectivity, often exceeding 99%, is a key advantage of using 9-BBN, particularly with terminal or unsymmetrical internal alkenes. pearson.comchemistrysteps.com Furthermore, the hydroboration reaction with 9-BBN proceeds with syn stereochemistry, meaning the hydrogen and boron atoms add to the same face of the double or triple bond. ucalgary.camasterorganicchemistry.com

The resulting organoborane intermediates (B-R-9-BBN) are highly versatile and can be transformed into a wide array of functional groups through subsequent reactions. These transformations include oxidation to form alcohols (the hydroboration-oxidation sequence), protonolysis to yield alkanes, and reactions with halogens, amines, sulfur compounds, metals, and crucially, carbon-carbon bond formation reactions like the Suzuki-Miyaura cross-coupling. researchgate.netresearchgate.net The ability to convert the C-B bond into various other bonds makes 9-BBN an indispensable reagent for constructing complex organic molecules. researchgate.net

Beyond hydroboration, 9-BBN also serves as a mild and selective reducing agent for various functional groups. It can reduce carbonyl compounds, acid chlorides, and alkenes. organic-chemistry.org Notably, 9-BBN can chemoselectively reduce tertiary lactams to cyclic tertiary amines, a transformation that can be challenging with less selective reducing agents. organic-chemistry.org It has also been employed in the selective reduction of conjugated enones to allylic alcohols. wordpress.com

The stability of 9-BBN, being less sensitive to oxygen and water compared to other dialkylboranes, contributes to its ease of handling and broader applicability in various reaction conditions. wikipedia.orgsigmaaldrich.com While the crystalline solid exhibits notable air stability, solutions of 9-BBN are more reactive and require protection from the atmosphere. orgsyn.orgclockss.org

Historical Context and Evolution of 9-BBN Applications in Selective Organic Transformations

The field of organoborane chemistry expanded significantly following the pioneering work of Herbert C. Brown, who was awarded the Nobel Prize in Chemistry in 1979 for his contributions, particularly concerning hydroboration. scispace.comnobelprize.org The development of 9-BBN as a hydroborating agent was a crucial step in enhancing the selectivity observed with earlier borane (B79455) reagents like diborane. pearson.com

Early hydroboration reactions using diborane often suffered from lower regioselectivity, especially with less sterically hindered alkenes, leading to mixtures of products. scispace.com The introduction of more sterically demanding boranes, such as disiamylborane (B86530) and later 9-BBN, addressed this limitation by favoring the addition of boron to the less substituted carbon due to increased steric interactions. pearson.comchemistrysteps.comnobelprize.org

The initial preparation of 9-BBN involved reactions like the thermal disproportionation of tetra-n-propyldiborane and B-n-propyl-9-BBN or the hydroboration of 1,5-cyclooctadiene (B75094). clockss.org The reaction of 1,5-cyclooctadiene with borane is a common method for its synthesis. wikipedia.org

The unique structural features and reactivity of 9-BBN led to its increasing adoption in selective organic transformations. Its high regioselectivity in hydroboration made it the reagent of choice for preparing terminal alcohols from terminal alkenes via the hydroboration-oxidation sequence. wikipedia.org The resulting B-alkyl-9-BBN derivatives proved to be valuable intermediates for a variety of subsequent reactions. clockss.org

A major breakthrough in the application of organoboranes, including those derived from 9-BBN, was the development of the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds between organoboron compounds and organic halides or pseudohalides. researchgate.netresearchgate.net B-alkyl-9-BBN compounds are particularly useful coupling partners in Suzuki reactions, partly due to their enhanced stability compared to simple alkylboronic acids and esters. researchgate.net This reaction has become a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures. researchgate.net

Furthermore, the distinctive properties of 9-BBN have facilitated its use in other selective transformations, such as the reduction of specific functional groups in the presence of others. The ability of 9-BBN to reduce tertiary lactams chemoselectively highlights its utility in synthesizing complex molecules where functional group compatibility is critical. organic-chemistry.org Recent research continues to explore new applications of 9-BBN, including its role as a catalyst in certain hydroboration reactions and its use as a transient protecting group in the functionalization of sensitive molecules like amino acids. thieme-connect.comajuronline.orgresearchgate.net

The evolution of 9-BBN applications reflects a continuous effort in organic chemistry to develop more selective and efficient synthetic methodologies. Its unique structural and electronic properties have made it a key player in advancing the scope and precision of organic transformations.

Data Tables

Below are interactive data tables summarizing some key properties and applications of 9-BBN based on the provided information.

| Property | Value | Source |

| Chemical Formula | C₈H₁₅B (monomer) / C₁₆H₃₀B₂ (dimer) | wikipedia.orgfishersci.comwikidata.orguni.lu |

| Molar Mass | 122.02 g/mol (monomer) / 244.04 g/mol (dimer) | wikipedia.orgfishersci.comuni.lu |

| Physical State | Colorless solid | wikipedia.orgsigmaaldrich.comnih.gov |

| Melting Point | 153-155 °C | wikipedia.org |

| Solubility in Water | Reacts | wikipedia.org |

| Regioselectivity in Alkene Hydroboration | High (e.g., 99.3% for certain alkenes) | pearson.comchemistrysteps.com |

| Stereoselectivity in Alkene Hydroboration | Syn addition | ucalgary.camasterorganicchemistry.com |

| Application Area | Specific Transformation Examples | Source |

| Hydroboration-Oxidation | Conversion of alkenes to anti-Markovnikov alcohols. researchgate.netucalgary.camasterorganicchemistry.com | researchgate.netucalgary.camasterorganicchemistry.com |

| Suzuki-Miyaura Cross-Coupling | Formation of C-C bonds using B-alkyl-9-BBN derivatives. researchgate.netresearchgate.net | researchgate.netresearchgate.net |

| Reduction of Carbonyls | Reduction of aldehydes, ketones, acid chlorides. organic-chemistry.orgwordpress.com | organic-chemistry.orgwordpress.com |

| Reduction of Amides | Chemoselective reduction of tertiary lactams to cyclic amines. organic-chemistry.org | organic-chemistry.org |

| Reduction of Alkenes | Selective reduction of conjugated enones to allylic alcohols. wordpress.com | wordpress.com |

| Protecting Group Chemistry | Transient protection of functional groups, e.g., in amino acid functionalization. thieme-connect.com | thieme-connect.com |

| Catalysis | Catalyzing hydroboration reactions, e.g., of terminal aromatic alkynes with pinacolborane. ajuronline.orgresearchgate.net | ajuronline.orgresearchgate.net |

Properties

Molecular Formula |

C16H28B2 |

|---|---|

Molecular Weight |

242.0 g/mol |

InChI |

InChI=1S/2C8H14B/c2*1-3-7-5-2-6-8(4-1)9-7/h2*7-8H,1-6H2 |

InChI Key |

CNKVQHHHHRHFHT-UHFFFAOYSA-N |

Canonical SMILES |

[B]1C2CCCC1CCC2.[B]1C2CCCC1CCC2 |

Origin of Product |

United States |

Synthetic Methodologies and Formation Dynamics of 9 Borabicyclo 3.3.1 Nonane

Preparative Routes to 9-BBN from Precursor Compounds

The synthesis of 9-BBN primarily relies on the hydroboration of 1,5-cyclooctadiene (B75094) with various borane (B79455) sources. This process is highly efficient and leads to the formation of the bicyclic structure.

The most common and direct method for the preparation of 9-BBN is the reaction of 1,5-cyclooctadiene with a borane source in an ethereal solvent. wikipedia.org This reaction proceeds via a cyclic hydroboration mechanism.

Another common precursor is the borane-tetrahydrofuran complex (BH3·THF) . orgsyn.org The hydroboration of 1,5-cyclooctadiene with BH3·THF is followed by thermal isomerization of the resulting mixture of dialkylboranes at 65°C to yield 9-BBN. orgsyn.orgorgsyn.org

A newer method involves the use of a zirconium tetrachloride catalyst in tetrahydrofuran. In this procedure, 1,5-cyclooctadiene and the catalyst are stirred before the dropwise addition of the borane dimethyl sulfide (B99878) complex at 0°C. This is followed by a reflux period, which has been reported to produce 9-BBN with a yield as high as 98%. google.com

| Borane Derivative | Solvent | Reaction Conditions | Typical Yield | Reference |

| Borane-dimethyl sulfide | 1,2-dimethoxyethane | 50–60°C, followed by distillation of dimethyl sulfide | ~85% | orgsyn.orggithub.io |

| Borane-tetrahydrofuran | Tetrahydrofuran | Thermal isomerization at 65°C | Not specified | orgsyn.orgorgsyn.org |

| Borane-dimethyl sulfide | Tetrahydrofuran | Zirconium tetrachloride catalyst, 0°C then reflux | up to 98% | google.com |

While the direct hydroboration of 1,5-cyclooctadiene is the primary route to 9-BBN, other pathways exist for its formation and for the synthesis of its functionalized derivatives.

One alternative preparation involves the thermal redistribution of 9-n-propyl-9-BBN . orgsyn.orgorgsyn.org

Functionalized 9-BBN derivatives, denoted as B-R-9-BBN, are readily prepared through the hydroboration of alkenes with 9-BBN. researchgate.netsigmaaldrich.com These derivatives are crucial intermediates in various organic transformations, including cross-coupling reactions. For instance, B-alkyl-9-BBNs can be coupled with haloarenes or 1-halo-1-alkenes in the presence of a palladium catalyst and a base to form new carbon-carbon bonds. sigmaaldrich.com

Furthermore, B-substituted-9-BBNs can be synthesized from organolithium or Grignard reagents by their addition to (TIPS)S-9-BBN, which is available from the reaction of TIPSSH and 9-BBN. The intermediate 'ate' complexes then thermally collapse to produce the desired functionalized 9-BBN. researchgate.net The 9-methoxy derivative of 9-BBN, a common byproduct in some reactions, can be efficiently converted back to 9-BBN. orgsyn.orgorgsyn.org

Analogs of 9-BBN have also been explored. For example, the reaction of limonene (B3431351) with borane-dimethyl sulfide complex produces 4,8-dimethyl-2-borabicyclononane (2-BBN). digitellinc.com

Dimeric Structure and Regiochemical Equilibration in 9-BBN Systems

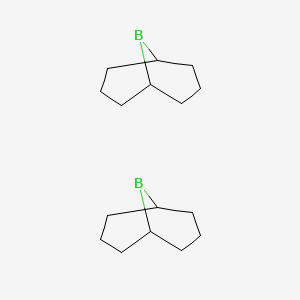

In the solid state and in solution, 9-BBN exists as a stable hydride-bridged dimer, (9-BBN)₂. wikipedia.orgcommonorganicchemistry.com This dimeric structure is formed through the interaction of two 9-borabicyclo[3.3.1]nonane units. The dimer is characterized by a strong infrared absorption band at 1560 cm⁻¹ corresponding to the B-H-B bridge. orgsyn.orggithub.io The crystal structure of the 9-BBN dimer has been determined, revealing a chair-chair conformation for both six-membered rings. orgsyn.orgscispace.com This dimeric form contributes to the compound's remarkable stability compared to other dialkylboranes. orgsyn.orgcommonorganicchemistry.com

The monomeric form of 9-BBN is generated in situ from the dimer for immediate use in reactions. Although the dimer exhibits slightly lower reactivity due to steric hindrance, it offers improved selectivity.

Regiochemical equilibration can occur in 9-BBN systems, particularly upon heating. github.io The hydroboration of 1,5-cyclooctadiene initially produces a mixture of dialkylboranes, which then thermally isomerize to the thermodynamically stable 9-borabicyclo[3.3.1]nonane structure. orgsyn.org

Spectroscopic Data for 9-BBN Dimer: orgsyn.orggithub.io

| Nucleus | Solvent | Chemical Shift (δ) | Multiplicity/Description |

| ¹H NMR (300 MHz) | C₆D₆ | 1.44–1.57 | m, 4 H |

| 1.58–1.74 | m, 12 H | ||

| 1.83–2.07 | m, 12 H | ||

| ¹³C NMR (75 MHz) | C₆D₆ | 20.2 | br, C-1,5 |

| 24.3 | C-3,7 | ||

| 33.6 | C-2,4,6,8 | ||

| ¹¹B NMR (96 MHz) | C₆D₆ | 28 |

Methodologies for the Purification and Inert Atmosphere Handling of 9-BBN

The purification of 9-BBN is typically achieved through recrystallization . orgsyn.org A common solvent for this purpose is 1,2-dimethoxyethane. orgsyn.orgorgsyn.org Insoluble impurities can be removed by decanting the hot solution to a separate, dry flask. orgsyn.org Slow cooling of the solution to 0°C results in the formation of large, crystalline needles of the 9-BBN dimer. orgsyn.org The supernatant liquid is then decanted, and the crystals can be washed with fresh solvent. orgsyn.org The purified product can be dried under high vacuum. github.io

Due to the potential for the formation of pyrophoric contaminants, it is strongly recommended that 9-BBN be stored and handled under an inert atmosphere at all times. orgsyn.orgorgsyn.org While the crystalline dimer is reasonably air-stable for brief periods, prolonged exposure to the atmosphere can lead to decomposition. orgsyn.orgorgsyn.org For handling, standard Schlenk line or glovebox techniques are employed to prevent contact with air and moisture. github.io All glassware should be flame-dried and the system purged with an inert gas like nitrogen before introducing the reagent. github.io When transferring solutions of 9-BBN, a double-ended needle (cannula) under positive inert gas pressure is used. orgsyn.orggithub.io

Advanced Mechanistic Investigations of 9 Borabicyclo 3.3.1 Nonane Reactivity

Hydroboration Mechanisms with 9-BBN

Regioselective and Stereoselective Addition to Unsaturated Carbon-Carbon Bonds

9-Borabicyclo[3.3.1]nonane (9-BBN) demonstrates exceptional regio- and stereoselectivity in its hydroboration reactions with alkenes and alkynes. The addition of the B-H bond across the carbon-carbon double or triple bond occurs in a syn fashion, meaning the boron and hydrogen atoms add to the same face of the pi system. This stereoselectivity arises from a concerted, four-center transition state.

The regioselectivity of 9-BBN hydroboration is characterized by the preferential addition of the boron atom to the less sterically hindered carbon atom of the unsaturated bond, a phenomenon known as anti-Markovnikov addition. organic-chemistry.orgperiodicchemistry.com This high regioselectivity is attributed to the significant steric bulk of the 9-BBN molecule, which makes it highly sensitive to the steric environment of the substrate. pearson.comorgoly.com For instance, in the hydroboration of terminal alkenes, 9-BBN exhibits almost exclusive placement of the boron atom at the terminal carbon. researchgate.net This enhanced selectivity compared to less hindered boranes like diborane (B8814927) is a key advantage in organic synthesis. masterorganicchemistry.com

The reaction of 9-BBN with an alkene or alkyne results in the formation of an organoborane intermediate, where the boron is attached to the less substituted carbon and the hydrogen to the more substituted one. orgoly.com Subsequent oxidation of this intermediate, typically with hydrogen peroxide and a base, replaces the boron atom with a hydroxyl group, yielding an anti-Markovnikov alcohol. periodicchemistry.com

Kinetic Analyses of 9-BBN Hydroboration Reactions, Including Dimer Dissociation and Monomer Reactivity

In solution, 9-BBN exists primarily as a dimer, (9-BBN)₂, which is held together by bridging hydrogen atoms. pnas.orgscispace.com For hydroboration to occur, this dimer must first dissociate into the monomeric 9-BBN. pnas.orgacs.org The kinetics of 9-BBN hydroboration are therefore influenced by this initial dissociation step. pnas.orgnih.gov

With highly reactive alkenes (e.g., 1-hexene, cyclopentene), the rate-determining step is the dissociation of the (9-BBN)₂ dimer. pnas.orgpnas.org The reaction exhibits first-order kinetics, being first-order in the dimer concentration and zero-order in the alkene concentration. pnas.orgnih.gov

With less reactive alkenes (e.g., cyclohexene, 1-methylcyclohexene), the reaction of the 9-BBN monomer with the alkene becomes the rate-determining step. pnas.orgpnas.org In this case, the reaction follows three-halves-order kinetics, being first-order in the alkene and one-half order in the (9-BBN)₂ dimer. pnas.orgnih.gov

For some alkenes with intermediate reactivity, the kinetics fall between first and three-halves order, as neither step is decisively rate-determining. pnas.orgpnas.org

This kinetic behavior is consistent with the following two-step mechanism:

(9-BBN)₂ ⇌ 2 9-BBN (fast equilibrium)

9-BBN + alkene → B-alkyl-9-BBN (rate-determining for less reactive alkenes)

Quantitative IR spectrometry has been a valuable tool for studying these kinetics, as the B-H bridge in the dimer has a strong and distinct IR absorption. scispace.com

Table 1: Kinetic Order of 9-BBN Hydroboration with Various Alkenes

| Alkene | Reactivity | Observed Kinetics | Rate-Determining Step |

|---|---|---|---|

| 1-Hexene | High | First-order | Dimer dissociation |

| Cyclopentene | High | First-order | Dimer dissociation |

| Cyclohexene | Low | Three-halves-order | Monomer reaction with alkene |

| 1-Methylcyclohexene | Low | Three-halves-order | Monomer reaction with alkene |

| cis-3-Hexene | Intermediate | Between first and three-halves-order | Neither step is decisively rate-determining |

Influence of Steric Factors and Substrate Electronic Properties on Hydroboration Selectivity and Rate

The selectivity and rate of 9-BBN hydroboration are significantly influenced by both steric and electronic factors of the alkene substrate.

Steric Factors: As a bulky hydroborating agent, 9-BBN is highly sensitive to steric hindrance around the carbon-carbon double bond. organic-chemistry.orgresearchgate.net This steric repulsion is the primary driver for its high regioselectivity, forcing the large bicyclic moiety to add to the less substituted carbon atom. organic-chemistry.orgresearchgate.net This effect is so pronounced that 9-BBN can effectively discriminate between different positions on a complex molecule, leading to highly selective transformations.

Electronic Properties: While steric effects are often dominant, the electronic properties of the substrate also play a role. The boron atom is electrophilic, and the hydrogen atom is nucleophilic (hydridic). Therefore, electron-donating groups on the alkene can increase the electron density of the double bond, potentially accelerating the reaction. Conversely, electron-withdrawing groups can decrease the reactivity of the alkene towards hydroboration. The regioselectivity is also influenced by electronics, as the electrophilic boron atom will preferentially add to the carbon atom that can better accommodate a partial positive charge in the transition state. researchgate.net

Reductive Transformations Catalyzed or Mediated by 9-BBN

Chemoselective Reduction of Carbonyl Functional Groups with 9-BBN

9-BBN is a mild and selective reducing agent for various carbonyl functional groups. organic-chemistry.org Its chemoselectivity allows for the reduction of one functional group in the presence of others, which is a valuable attribute in multi-step organic synthesis.

A key application of 9-BBN is the highly chemoselective 1,2-reduction of α,β-unsaturated aldehydes and ketones to the corresponding allylic alcohols. acs.org This is a significant advantage over many other hydride reagents that may lead to a mixture of 1,2- and 1,4-reduction products. rsc.org The bulky nature of 9-BBN is thought to favor attack at the less hindered carbonyl carbon over the β-carbon of the alkene.

Furthermore, 9-BBN can reduce aldehydes and ketones with exceptional ease. researchgate.net It can also be used for the exhaustive reduction of tertiary amides to their corresponding amines under mild conditions. rsc.org Unlike more reactive hydrides like lithium aluminum hydride, 9-BBN does not typically reduce esters, carboxylic acids, or amides under standard conditions, highlighting its chemoselective nature.

Table 2: Chemoselectivity of 9-BBN in Carbonyl Reductions

| Carbonyl Functional Group | Reactivity with 9-BBN | Product |

|---|---|---|

| Aldehydes | High | Primary Alcohols |

| Ketones | High | Secondary Alcohols |

| α,β-Unsaturated Aldehydes/Ketones | High (1,2-addition) | Allylic Alcohols |

| Tertiary Amides | Moderate (with excess) | Tertiary Amines |

| Esters | Low/No reaction | No reaction |

| Carboxylic Acids | Low/No reaction | No reaction |

Selective Reduction of Acid Chlorides Utilizing 9-BBN

9-Borabicyclo[3.3.1]nonane (9-BBN) serves as a mild and selective reducing agent for various functional groups, including acid chlorides. The reduction of acid chlorides typically proceeds through a nucleophilic attack of a hydride species on the carbonyl carbon. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) readily reduce acid chlorides to primary alcohols, the intermediate aldehyde is also susceptible to further reduction.

The use of a milder reagent like 9-BBN allows for a greater degree of control over the reduction process. The steric hindrance and moderate reactivity of 9-BBN can, under carefully controlled conditions, favor the formation of the aldehyde as the primary product. The reaction involves the transfer of a hydride from the boron atom to the carbonyl carbon of the acid chloride, forming a tetrahedral intermediate. Subsequent elimination of the chloride ion yields the corresponding aldehyde. If the reaction is stopped at this stage, the aldehyde can be isolated. However, if an excess of 9-BBN is used or the reaction is allowed to proceed for a longer duration, the aldehyde itself can be further reduced to the corresponding primary alcohol. The general chemoselectivity of 9-BBN makes it a valuable tool when other reducible functional groups are present in the molecule.

Differential Reduction of Amides to Amines and Aldehydes Employing 9-BBN and Analogues

The reduction of amides represents a significant transformation in organic synthesis, and 9-BBN offers a versatile approach to selectively obtain either amines or aldehydes from tertiary amides. The outcome of the reaction is highly dependent on the stoichiometry of the 9-BBN used.

When two equivalents of 9-BBN are employed, tertiary amides undergo complete reduction to the corresponding tertiary amines. oup.comnih.gov The proposed mechanism involves an initial coordination of the boron atom to the carbonyl oxygen, followed by the first hydride transfer. A second equivalent of 9-BBN then participates in a subsequent hydride transfer, leading to the cleavage of the carbon-oxygen bond and the formation of the amine. acs.org

Conversely, the reduction can be halted at the aldehyde stage by using only one equivalent of 9-BBN. scispace.com In this scenario, the reaction forms an intermediate which, upon careful hydrolysis, yields the corresponding aldehyde. This stoichiometric control provides a valuable synthetic route to aldehydes from readily available amide precursors. Furthermore, analogues of 9-BBN, such as the sterically hindered disiamylborane (B86530), have been shown to be particularly effective in stopping the reduction of tertiary amides at the aldehyde stage, even when used in slight excess. oup.comresearchgate.net

| Amide Substrate | Reagent | Stoichiometry (Reagent:Amide) | Product |

| Tertiary Amide | 9-BBN | 2:1 | Tertiary Amine |

| Tertiary Amide | 9-BBN | 1:1 (followed by hydrolysis) | Aldehyde |

| Tertiary Amide | Disiamylborane | 1:1 | Aldehyde |

Development of Catalytic Reduction Systems Incorporating Organoborane Species

While organoboranes like 9-BBN are powerful stoichiometric reducing agents, recent research has focused on developing systems where they can be used in catalytic amounts. A key strategy in this endeavor is the concept of B-O/B-H transborylation. acs.orgoup.com This process allows for the regeneration of the active borane (B79455) catalyst. For instance, in the reduction of enones, an organoborane can perform a 1,4-hydroboration, and the resulting B-O species can then react with a stoichiometric hydride source, such as HBpin, to regenerate the active B-H catalyst, enabling catalyst turnover. acs.orgoup.com

9-BBN itself has been employed as a catalyst in other types of reactions, such as the hydroboration of terminal aromatic alkynes with pinacolborane (HBpin). acs.org Pinacolborane is relatively unreactive on its own, but the addition of a catalytic amount of 9-BBN significantly accelerates the hydroboration process, leading to the formation of alkenylboronic acid pinacol esters, which are valuable synthetic intermediates. acs.org These developments are crucial for making organoborane-mediated reactions more atom-economical and sustainable.

Cross-Coupling Methodologies Involving B-Alkyl-9-BBN Intermediates

Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions with B-Alkyl-9-BBN Derivatives

B-alkyl-9-borabicyclo[3.3.1]nonane (B-Alkyl-9-BBN) derivatives are highly effective reagents in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. acs.org These organoboranes are readily prepared via the hydroboration of alkenes with 9-BBN, a reaction that proceeds with high regio- and stereoselectivity. The resulting B-alkyl derivatives can then be coupled with a variety of organic electrophiles to form new carbon-carbon bonds. sigmaaldrich.com

The use of B-alkyl-9-BBN reagents is particularly advantageous for coupling sp³-hybridized carbon centers, which can be challenging with other organometallic reagents due to issues like β-hydride elimination. oup.com The reaction is tolerant of a wide range of functional groups on both the organoborane and the coupling partner, allowing for the synthesis of complex molecules under mild conditions. sigmaaldrich.com

Coupling Reactions with Haloalkenes and Haloarenes in Suzuki-Miyaura Type Processes

A primary application of B-alkyl-9-BBN derivatives is their cross-coupling with haloalkenes and haloarenes in Suzuki-Miyaura reactions. acs.orgsigmaaldrich.com This methodology provides a powerful tool for the synthesis of substituted alkenes and arenes. The reaction typically employs a palladium catalyst, such as PdCl₂(dppf) or Pd(PPh₃)₄, and a base. oup.comacs.org

The coupling proceeds with high stereoselectivity. For example, the reaction of a B-alkyl-9-BBN with a 1-halo-1-alkene results in the formation of a new alkene with retention of the original double bond geometry. sigmaaldrich.com This feature is critical for the synthesis of stereochemically defined products. The reaction has been successfully applied to a broad scope of substrates, including complex molecules like steroids, demonstrating its wide applicability in organic synthesis. acs.org

| B-Alkyl-9-BBN Derivative | Coupling Partner | Catalyst | Base | Product Type |

| B-(n-octyl)-9-BBN | 1-Bromo-1-phenylethene | PdCl₂(dppf) | NaOH | Substituted Alkene |

| B-cyclohexyl-9-BBN | Iodobenzene | Pd(PPh₃)₄ | K₃PO₄ | Substituted Arene |

| B-(sec-butyl)-9-BBN | (E)-1-Iodo-1-hexene | PdCl₂(dppf) | NaOH | Substituted Alkene |

Investigation of Ligand and Base Effects on Cross-Coupling Efficiency and Product Selectivity

The efficiency and selectivity of the Suzuki-Miyaura coupling of B-alkyl-9-BBN derivatives are profoundly influenced by the choice of ligands and bases. The base plays a crucial role in the transmetalation step of the catalytic cycle. It reacts with the B-alkyl-9-BBN to form a more nucleophilic "ate" complex, [HO(R)-9-BBN]⁻, which facilitates the transfer of the alkyl group from boron to the palladium center. nih.govacs.org Common bases used include sodium hydroxide, potassium carbonate, and potassium phosphate. oup.comacs.org The presence of water can also accelerate the reaction.

The choice of phosphine ligand on the palladium catalyst is also critical. Ligands such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) and triphenylphosphine (PPh₃) are commonly employed. oup.comacs.org The ligand influences the stability and reactivity of the palladium intermediates in the catalytic cycle. For instance, bidentate ligands with a large bite angle, such as XantPhos, have been shown to be crucial for achieving high selectivity in the monocoupling of B-alkyl-9-BBN with 1,1-dichloro-1-alkenes. organic-chemistry.org The interplay between the catalyst, ligand, and base is essential for optimizing the reaction conditions to achieve high yields and selectivity for the desired cross-coupled product. Mechanistic studies have shown that the transmetalation step proceeds with retention of configuration at the carbon atom being transferred. nih.govacs.orgacs.org

Formation and Reactivity of Boron Ate-Complexes Derived from 9-BBN and Their Role in Catalysis

Boron ate-complexes derived from 9-borabicyclo[3.3.1]nonane (9-BBN) are organoboron compounds that feature a tetracoordinate boron center with a negative formal charge. These complexes are typically formed by the addition of a nucleophile, such as an organolithium or Grignard reagent, to the Lewis acidic boron center of a 9-BBN derivative. The formation of these ate-complexes significantly enhances the nucleophilicity of the organic group attached to the boron, making them valuable reagents in a variety of catalytic transformations.

The reactivity of 9-BBN derived ate-complexes is central to their role in catalysis. The transfer of an organic group from the boron ate-complex to a metal center is a key step in many cross-coupling reactions. This transmetalation step is often facilitated by the increased electron density at the boron center, which promotes the transfer of the organic moiety.

In the realm of catalysis, 9-BBN ate-complexes have proven to be particularly effective in transition metal-catalyzed reactions. For instance, they are competent partners in nickel-catalyzed conjunctive cross-coupling reactions, which allow for the formation of carbon-carbon bonds between a variety of electrophiles and the organic group from the ate-complex. Similarly, palladium-catalyzed coupling reactions of alkynyl-9-BBN ate-complexes with aryl bromides have been developed.

Furthermore, these ate-complexes play a crucial role in catalytic allylic substitutions. In these reactions, the ate-complex can act as a soft nucleophile that attacks a metal-bound allyl group. The stereoselectivity of these reactions can often be controlled by the choice of ligands on the metal catalyst. The versatility of 9-BBN derived ate-complexes continues to be explored, with ongoing research focused on expanding their applications in catalytic synthesis.

| Catalyst System | Reactants | Product Type | Ref. |

| Nickel-based catalysts | 9-BBN-derived 'ate' complexes, Aryl halide electrophiles | Conjunctive coupling products | |

| Palladium(0) | Alkynyl-9-BBN 'ate' complexes, Aryl bromides | Trisubstituted alkenyl-9-BBN derivatives | |

| Pd(PPh₃)₄ | Lithium trialkylalkynylborates, Allyl carbonate | Borylated skipped dienes |

Specialized Reactivity and Synthetic Utility of Substituted 9-BBN Derivatives

Reactivity of B-Iodo-9-BBN in Specific Organometallic Transformations

B-Iodo-9-BBN is a versatile reagent in organometallic chemistry, primarily utilized for the introduction of iodine and a borane moiety across unsaturated carbon-carbon bonds. One of its key applications is in the iodoboration of alkynes. This reaction proceeds with the addition of the B-I and I moieties across the triple bond, leading to the formation of β-iodoalkenyl-9-BBN derivatives. These products are valuable synthetic intermediates that can undergo subsequent cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex olefinic structures. The regioselectivity and stereoselectivity of the iodoboration reaction can often be controlled by the reaction conditions and the substrate.

Beyond iodoboration, B-Iodo-9-BBN is also employed in the synthesis of other boron-containing compounds. Its reactivity allows for the displacement of the iodide by various nucleophiles, providing access to a range of B-substituted 9-BBN derivatives. These transformations are crucial for the preparation of specialized borane reagents that are not readily accessible through direct hydroboration.

| Transformation | Substrate | Product | Key Feature |

| Iodoboration | Alkynes | β-Iodoalkenyl-9-BBN | Stereoselective formation of a C-I and C-B bond |

| Demethylation | Phenol methyl ethers | Phenols | Cleavage of aryl methyl ethers |

| Enolboration | Ketones/Aldehydes | Boron enolates | Formation of specific enolate isomers |

Applications of B-Iodo-9-BBN as a Lewis Acid in Selective Organic Reactions

The boron center in B-Iodo-9-BBN is highly Lewis acidic due to the electron-withdrawing nature of the iodine atom. This property makes it an effective Lewis acid catalyst for a variety of selective organic reactions. A notable application is in promoting Michael-type addition reactions. For instance, B-Iodo-9-BBN can catalyze the addition of silyl ketene acetals to α,β-unsaturated ketones, leading to the selective synthesis of δ-keto esters. The steric bulk of the 9-BBN framework can influence the stereochemical outcome of these reactions, providing a means to control the formation of new stereocenters.

The Lewis acidity of B-Iodo-9-BBN also enables its use in other transformations that are promoted by the activation of carbonyl groups or other Lewis basic functionalities. Its ability to act as a potent yet sterically hindered Lewis acid allows for unique reactivity and selectivity that may not be achievable with other Lewis acids.

| Reaction Type | Substrates | Product | Role of B-Iodo-9-BBN |

| Michael Addition | α,β-Unsaturated ketones, Silyl ketene acetals | δ-Keto esters | Lewis acid catalyst |

Advanced Spectroscopic and Computational Characterization of 9 Borabicyclo 3.3.1 Nonane Systems

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of 9-BBN and Its Adducts

NMR spectroscopy is a powerful tool for characterizing the structure and dynamics of organoboranes like 9-BBN. The presence of different nuclei (¹H, ¹³C, and ¹¹B) provides complementary information about the molecular environment.

Elucidation of Structural Features and Dynamic Processes via ¹H, ¹³C, and ¹¹B NMR

¹H NMR spectroscopy of 9-BBN dimer in solvents like C₆D₆ reveals complex multiplets in the aliphatic region, typically between 1.44 and 2.07 ppm orgsyn.org. These signals correspond to the methylene (B1212753) protons of the bicyclic ring system. A standard HETCOR experiment can help assign these protons by correlating them to their attached carbons orgsyn.org.

¹³C NMR spectroscopy provides information about the carbon framework. For the 9-BBN dimer in C₆D₆, characteristic signals are observed at approximately 20.2 ppm (broad, C-1,5), 24.3 ppm (C-3,7), and 33.6 ppm (C-2,4,6,8) orgsyn.org. The broadness of the signal for C-1,5 is indicative of the dynamic nature around the boron center in the dimer. ¹³C NMR properties of 9-BBN adducts have been studied extensively, showing shifts depending on the nature of the adduct orgsyn.org. For example, in a 9-propyn-1-yl-9-borabicyclo[3.3.1]nonane pyridine (B92270) adduct in C₆D₆, ¹³C NMR signals include those for the CH₂ groups (25.0, 25.6, 33.1, 33.9 ppm), a broad signal for the BCH carbon (27.0 ppm), and signals for the alkyne carbons (100.5 ppm broad, B-C≡; 90.1 ppm, ≡C) znaturforsch.com.

¹¹B NMR spectroscopy is particularly sensitive to the electronic environment of the boron atom and is crucial for characterizing the nature of the boron center in 9-BBN and its adducts. The chemical shift and line shape of the ¹¹B NMR signal provide insights into the coordination state of boron. For the 9-BBN dimer in C₆D₆, a signal is observed at approximately 28.7 ppm orgsyn.org. In contrast, the ¹¹B NMR signal for the free borane (B79455) in toluene (B28343) is reported at 73.0 ppm, while its THF adduct shows a signal at 10.6 ppm znaturforsch.com. Pyrazole derivatives of 9-BBN have shown a singlet at -0.7 ppm in C₆D₆ dtic.mil. These variations in chemical shift highlight the change in boron's electronic environment upon dimerization or adduct formation.

NMR data for 9-BBN dimer in C₆D₆:

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | 1.44–1.57 | m | CH₂ |

| 1.58–1.74 | m | CH₂ | |

| 1.83–2.07 | m | CH₂ | |

| ¹³C | 20.2 | br | C-1,5 |

| 24.3 | - | C-3,7 | |

| 33.6 | - | C-2,4,6,8 | |

| ¹¹B | 28.7 | - | Boron (dimer) |

NMR data for 9-propyn-1-yl-9-borabicyclo[3.3.1]nonane pyridine adduct in C₆D₆:

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | 1.85–1.1 | m | 9-BBN |

| 1.99 | s | ≡C-Me | |

| 7.65, 8.05, 8.55 | br, m | Pyridine | |

| ¹³C | 5.2 | - | Me |

| 25.0, 25.6, 33.1, 33.9 | - | CH₂ | |

| 27.0 | br | BCH | |

| 100.5 | br | B–C≡ | |

| 90.1 | - | ≡C | |

| 124.5, 138.5, 145.8 | - | Pyridine | |

| ¹¹B | -3.2 | - | Boron |

Vibrational Spectroscopy for Characterizing Bonding and Structure in 9-BBN Systems

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides insights into the molecular vibrations, which are characteristic of specific bonds and functional groups within a molecule nanografi.comedinst.comuni-siegen.deksu.edu.sa. These techniques are complementary, as IR spectroscopy is sensitive to changes in dipole moment during vibration, while Raman spectroscopy is sensitive to changes in polarizability edinst.comksu.edu.sa.

For the 9-BBN dimer, a strong characteristic IR absorption band at 1560 cm⁻¹ is observed, corresponding to the bridging B-H-B bond orgsyn.org. This band is a key spectroscopic signature of the dimeric form. Vibrational spectroscopy can be used to analyze the bonding and structure of 9-BBN and its various derivatives and adducts by observing shifts and changes in vibrational frequencies compared to the parent compound nanografi.com. For instance, changes in the B-H stretching frequency upon adduct formation can indicate the strength of the interaction with a Lewis base.

Computational Chemistry and Theoretical Modeling of 9-BBN Reactivity and Properties

Computational chemistry, particularly quantum chemical calculations, plays a vital role in understanding the reactivity, properties, and reaction mechanisms involving 9-BBN that may be difficult to study experimentally libretexts.orgnih.gov. Density Functional Theory (DFT) is a commonly used approach for such studies researchgate.netresearchgate.netnrel.gov.

Quantum Chemical Calculations of Reaction Pathways and Transition States Involving 9-BBN

Quantum chemical calculations can be used to map out reaction pathways and identify transition states for reactions involving 9-BBN, such as hydroboration or reactions with other organic molecules nih.govfrontiersin.org. By calculating the energies of intermediates and transition states along a reaction coordinate, computational studies can provide insights into the feasibility and selectivity of different reaction pathways frontiersin.orgbeilstein-journals.orgrsc.org. This helps in understanding the factors that govern the reactivity of 9-BBN, such as steric and electronic effects. For example, computational studies have been used to investigate the mechanism of transition metal-catalyzed hydroboration reactions involving 9-BBN frontiersin.orgrsc.org. Analyzing transition states can reveal details about bond breaking and formation processes and the activation energy barriers involved beilstein-journals.orguregina.ca.

Strategic Applications of 9 Borabicyclo 3.3.1 Nonane in Complex Organic Synthesis

Regioselective and Stereoselective Synthesis of Advanced Pharmaceutical and Agro-chemical Intermediates

The hydroboration reaction, facilitated by 9-BBN, is a cornerstone for the regioselective and stereoselective synthesis of intermediates crucial for the pharmaceutical and agrochemical industries. researchgate.netguidechem.com 9-BBN exhibits high regioselectivity, adding predominantly to the less hindered carbon of an alkene in an anti-Markovnikov fashion. guidechem.compearson.com This allows for the controlled introduction of functional groups at specific positions within a molecule. For instance, the hydroboration of terminal alkenes with 9-BBN, followed by oxidation, yields primary alcohols with high regiochemical purity. researchgate.netguidechem.com

The stereoselective nature of 9-BBN-mediated hydroboration is also highly valuable. The addition of 9-BBN to an alkene occurs in a syn fashion. Subsequent transformations of the resulting organoborane intermediate can proceed with retention of stereochemistry, enabling the synthesis of stereodefined products. This control over both regio- and stereochemistry is paramount in the synthesis of chiral intermediates for biologically active compounds. While simple terminal alkenes show high regioselectivity (up to 99.3% for the less hindered carbon), the selectivity can vary with the substrate structure. pearson.com

Utility in the Construction of Highly Functionalized Alkenes and Arenes

9-BBN plays a significant role in the synthesis of functionalized alkenes and arenes, primarily through its involvement in palladium-catalyzed cross-coupling reactions, notably the Suzuki-Miyaura coupling. researchgate.netsigmaaldrich.comrsc.org Organoboranes derived from the hydroboration of alkenes or alkynes with 9-BBN (B-alkyl-9-BBN or B-alkenyl-9-BBN) serve as versatile coupling partners. researchgate.netguidechem.comsigmaaldrich.com

The Suzuki-Miyaura coupling allows for the formation of carbon-carbon bonds between these organoborane intermediates and organic halides or triflates, yielding functionalized alkenes and arenes. researchgate.netsigmaaldrich.comrsc.org This methodology is tolerant of a wide range of functional groups on both coupling partners, enabling the synthesis of complex molecules under mild conditions. sigmaaldrich.com For example, the cross-coupling of B-alkyl-9-BBN derivatives with 1-halo-1-alkenes or haloarenes in the presence of a palladium catalyst and a base provides functionalized alkenes or arenes. sigmaaldrich.com This approach has been utilized in the stereoselective synthesis of 1,5-alkadienes and the extension of side chains in steroids. sigmaaldrich.com

Beyond cross-coupling, 9-BBN has also been employed in other reactions for constructing functionalized arenes, such as in Friedel-Crafts benzylation reactions. nih.govresearchgate.netrsc.org For instance, 9-BBN has been shown to mediate the Friedel-Crafts benzylation of arenes with benzyl (B1604629) fluorides, providing a route to 1,1-diarylmethanes in good to excellent yields under mild conditions. nih.govresearchgate.netrsc.org

Application of 9-BBN in the Total Synthesis of Natural Products

The strategic advantages of 9-BBN, particularly its selectivity and the versatility of the resulting organoborane intermediates, have led to its application in the total synthesis of various complex natural products. orgsyn.orgmdpi.comacs.org 9-BBN-mediated hydroboration and subsequent cross-coupling reactions are powerful tools for assembling key fragments of these intricate molecules.

Examples of natural products whose total synthesis has involved the use of 9-BBN chemistry include the bacterial metabolites epothilone (B1246373) A and B, and ciguatoxin. orgsyn.org The hydroboration-cross coupling sequence has been particularly useful for connecting different molecular fragments. orgsyn.org More recently, 9-BBN has been utilized in the total synthesis of marine natural products like iriomoteolide-2a, where chemoselective hydroboration followed by coupling was a key step in constructing the macrocyclic structure. mdpi.com The stoichiometric variant of the Suzuki-Miyaura coupling using 9-methoxy-9-BBN has also been employed in the synthesis of mycolactones A/B precursors. rsc.org

Development of Novel Synthetic Routes to Complex Heterocyclic and Carbocyclic Systems Through 9-BBN Chemistry

9-BBN chemistry has contributed to the development of novel synthetic routes for constructing complex heterocyclic and carbocyclic systems. Its ability to participate in hydroboration and form reactive organoborane intermediates allows for the creation of new ring systems and the functionalization of existing ones.

In the realm of carbocyclic synthesis, 9-BBN has been used in the stereoselective synthesis of functionalized carbocycles. For example, hydroboration-oxidation using 9-BBN has been applied to synthesize conformationally locked carbocyclic nucleosides built on a bicyclo[4.1.0]heptane template, demonstrating high diastereoselectivity in the installation of hydroxymethyl groups. acs.org 9-BBN has also been explored in the context of synthesizing eight-membered carbocycles. soton.ac.uk

For heterocyclic systems, 9-BBN derivatives and reactions have proven valuable. The synthesis of heterocyclic alcohols and amino alcohols can be achieved through routes involving 9-BBN. scispace.com Furthermore, 9-BBN triflate has been developed as a reagent for boron-mediated aldol (B89426) addition reactions and as an enolization agent, facilitating the formation of carbon-carbon bonds crucial for constructing complex molecular structures, including those found in pharmaceuticals and agrochemicals. lookchem.com The unique reactivity of B-allenyl-9-BBN has also been explored for the allenylboration of carbonyl compounds, providing a regioselective and chemoselective route to homopropargylic alcohols and amines, which are important building blocks for various heterocyclic systems. acs.org 9-BBN has also been used as a transient protective group for amino acids, enabling chemoselective manipulation of reactive side chains and facilitating the synthesis of modified amino acids, which can be components of peptides and other nitrogen-containing heterocyclic structures. thieme-connect.com

Q & A

Basic Research Questions

Q. What are the fundamental considerations when designing a research study utilizing Bayesian Belief Networks (BBNs) to ensure methodological rigor?

- Answer : Key considerations include:

- Sample size adequacy : Ensure the sample size exceeds the requirements of the largest Conditional Probability Table (CPT) in the BBN model nodes (e.g., 589 samples for 89% prediction accuracy) .

- Data completeness : Eliminate missing data to enable accurate parameter learning for joint probability distributions .

- Model structure alignment : Define parent-child node relationships based on theoretical frameworks or expert consensus to reflect causal hypotheses .

- Alignment with research aims : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align BBN design with study objectives .

Q. How can researchers formulate precise and researchable questions when applying BBNs to complex systems?

- Answer :

- Iterative refinement : Revise questions based on preliminary data and literature gaps (e.g., adjusting scope to balance specificity and manageability) .

- Structured frameworks : Apply PICO (Population, Intervention, Comparison, Outcome) or FINER criteria to ensure questions are testable and contribute to generalizable knowledge .

- Avoid ambiguity : Exclude non-essential terminology and ensure questions directly address causal relationships or probabilistic dependencies .

Q. What are the minimum data requirements for implementing a BBN model in experimental research?

- Answer :

- Sample size : Must exceed the number of variables in the largest CPT (e.g., 589 validated samples for robust parameter learning) .

- Data quality : Ensure no missing values, as BBNs require complete datasets for reliable joint probability calculations .

- Variable selection : Prioritize variables with established theoretical links to avoid overfitting or spurious correlations .

Advanced Research Questions

Q. What advanced techniques exist for validating BBN models when experimental data contradicts prior probabilistic assumptions?

- Answer :

- Sensitivity analysis : Test model robustness by varying CPT values and assessing impact on outcomes .

- Cross-validation : Split datasets into training and validation subsets to evaluate predictive accuracy (e.g., achieving 89% accuracy through rigorous data screening) .

- Expert adjudication : Reconcile discrepancies using domain-specific knowledge to refine node relationships .

Q. How should researchers handle conflicting causal relationships identified through BBN analysis in multidisciplinary studies?

- Answer :

- Triangulation : Combine BBN findings with regression analysis or qualitative methods to validate causality .

- Iterative testing : Adjust model structure and re-run analyses with updated hypotheses (e.g., modifying parent-child linkages) .

- Uncertainty quantification : Report confidence intervals for CPT values to highlight areas of ambiguity .

Q. What methodological frameworks are recommended for integrating BBNs with traditional statistical approaches like regression analysis?

- Answer :

- Hybrid modeling : Use BBNs for causal inference and regression for magnitude estimation (e.g., pairing logistic regression with BBNs for social network analysis) .

- Sequential analysis : Apply regression to identify significant variables before encoding them into BBN nodes .

- Validation metrics : Compare BBN predictions with regression results to assess consistency .

Q. What strategies address the computational complexity of BBN parameter learning in high-dimensional datasets?

- Answer :

- Dimensionality reduction : Use principal component analysis (PCA) or feature selection to minimize node count .

- Modular networks : Decompose large BBNs into subnetworks for parallel processing .

- Algorithm optimization : Employ Gibbs sampling or Markov Chain Monte Carlo (MCMC) methods for efficient CPT estimation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.